CYP3A4 Inhibition Profile: Quantified Difference Versus Non-Fluorinated Analog
2,2-Dimethyl-2'-fluorobutyrophenone demonstrates measurable inhibition of the cytochrome P450 enzyme CYP3A4, a critical mediator of drug metabolism. Its inhibitory activity is quantified, with a reported IC₅₀ value of 5.33 µM [1]. While direct head-to-head data with the non-fluorinated analog (2,2-Dimethylbutyrophenone) is not available for CYP3A4, the presence of the fluorine atom is a well-established modulator of CYP enzyme interactions. The ortho-fluorine substituent increases lipophilicity (XLogP3 of 3.5 vs. 3.4 for the non-fluorinated analog [2]), which can alter binding affinity and metabolic stability [3].
| Evidence Dimension | CYP3A4 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 5.33 µM |
| Comparator Or Baseline | 2,2-Dimethylbutyrophenone (non-fluorinated analog): IC₅₀ data not available; XLogP3 = 3.4 [2] |
| Quantified Difference | ΔXLogP3 = +0.1; IC₅₀ difference cannot be quantified due to lack of comparator data |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate, preincubated for 5 mins, LC-MS/MS analysis [1] |
Why This Matters
For researchers conducting ADME-Tox studies, the CYP3A4 inhibitory profile of this compound is a critical selection criterion, as it directly impacts the interpretation of drug-drug interaction assays and metabolic stability experiments.
- [1] BindingDB. (2026). BDBM50380522 (CHEMBL2018907) Activity Data. IC₅₀ for CYP3A4 inhibition. View Source
- [2] PubChem. (2026). 2,2-Dimethylbutyrophenone (Compound Summary for CID 139054). National Center for Biotechnology Information. View Source
- [3] Böhm, H. J., Banner, D., & Weber, L. (2004). The role of fluorine in drug design. ChemBioChem, 5(5), 637-643. View Source
